molecular formula C17H14N2O2 B6123984 8-(benzyloxy)-2-quinolinecarbaldehyde oxime

8-(benzyloxy)-2-quinolinecarbaldehyde oxime

Cat. No. B6123984
M. Wt: 278.30 g/mol
InChI Key: PYYUETKRCCGPQS-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyloxy)-2-quinolinecarbaldehyde oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry. The synthesis of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been well-established, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It has also been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(benzyloxy)-2-quinolinecarbaldehyde oxime in lab experiments is that it has been well-studied and its synthesis has been well-established. It also has a variety of potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 8-(benzyloxy)-2-quinolinecarbaldehyde oxime. One direction is to further investigate its mechanism of action and its interactions with other proteins and molecules in the cell. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory diseases and other conditions. Additionally, it could be studied for its potential applications in other areas of scientific research, such as cancer biology and neuroscience.

Synthesis Methods

The synthesis of 8-(benzyloxy)-2-quinolinecarbaldehyde oxime involves several steps, including the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-benzyloxyquinoline, which is then reacted with 2-chloroacetaldehyde to form 8-(benzyloxy)-2-quinolinecarbaldehyde. This compound is then converted to the oxime form using hydroxylamine.

Scientific Research Applications

8-(benzyloxy)-2-quinolinecarbaldehyde oxime has been shown to have potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which are involved in a variety of cellular processes. It has also been shown to have anti-inflammatory properties, which could make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

(NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-18-11-15-10-9-14-7-4-8-16(17(14)19-15)21-12-13-5-2-1-3-6-13/h1-11,20H,12H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYUETKRCCGPQS-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328178
Record name (NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(Benzyloxy)quinoline-2-carbaldehyde oxime

CAS RN

433964-51-3
Record name (NE)-N-[(8-phenylmethoxyquinolin-2-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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